molecular formula C6H7ClN2O B3030379 3-Chloro-5-ethoxypyridazine CAS No. 89466-35-3

3-Chloro-5-ethoxypyridazine

Cat. No.: B3030379
CAS No.: 89466-35-3
M. Wt: 158.58
InChI Key: XVEYZNWQMUVCHG-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxypyridazine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Large Scale Synthesis : 3-Chloro-5-methoxypyridazine, closely related to 3-Chloro-5-ethoxypyridazine, was synthesized on a large scale, demonstrating its potential for industrial-scale production (Bryant et al., 1995).
  • Formation of Novel Rings : Heating 3-Chloro-4-mercapto-5-ethoxypyridazine in ethanol resulted in the concurrent formation of novel rings in the dipyridazo-1, 4-dithiin system, showcasing its utility in creating new chemical structures (Kuzuya & Kaji, 1970).

Potential Medical Applications

  • Anticancer Research : A study mentioned the hydrolysis of a compound closely related to this compound, leading to the synthesis of potential anticancer agents (Temple et al., 1983).
  • Antimicrobial Agents : Research on 3-amino-6-alkoxypyridazines, closely related to this compound, found that certain derivatives exerted excellent in vitro effects on pathogenic bacteria, indicating its potential in antimicrobial agent development (Horie, 1963).

Spectroscopic and Structural Analysis

  • Spectral Analysis : A detailed study on 3-Chloro-6-methoxypyridazine, a related compound, using FT-Raman and FT-Infrared spectra, provided insights into the spectroscopic properties of such molecules (Chamundeeswari et al., 2013).

Electrochemical Methods

  • Functionalized Pyridazines : An electrochemical method for preparing aryl- and heteroarylpyridazines using 3-chloro-6-methoxypyridazine, akin to this compound, showcased advanced techniques in functionalizing these compounds (Sengmany et al., 2007).

Safety and Hazards

3-Chloro-5-ethoxypyridazine is used for research and development purposes only and is not intended for medicinal or household use . Specific safety data or hazards related to this compound are not available in the search results.

Mechanism of Action

Properties

IUPAC Name

3-chloro-5-ethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEYZNWQMUVCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744789
Record name 3-Chloro-5-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-35-3
Record name 3-Chloro-5-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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